molecular formula C17H11N6NaO3 B1662753 Quinotolast sodium anhydrous CAS No. 101193-62-8

Quinotolast sodium anhydrous

Cat. No.: B1662753
CAS No.: 101193-62-8
M. Wt: 370.30 g/mol
InChI Key: CDPWRMHFRRXOQH-UHFFFAOYSA-M
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Description

Quinotolast sodium, also known as FR71021, is a histamine receptor inhibitor. It is a sodium salt of 5-(4-oxo-phenoxy-4H-quinolizine-3-carboxamide)-tetrazolate. This compound is known for its potent anti-allergic properties, particularly in inhibiting the release of histamine, leukotriene C4, and prostaglandin D2 from dispersed human lung cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinotolast sodium involves the preparation of two hydrates: tetrahydrate and monohydrate. These hydrates are characterized using infrared spectrometry, thermal analysis, and X-ray diffraction spectrometry . The synthetic route typically involves the reaction of 5-(4-oxo-phenoxy-4H-quinolizine-3-carboxamide) with sodium tetrazolate under controlled conditions.

Industrial Production Methods: Industrial production of Quinotolast sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized to meet industrial standards. The production process includes steps such as crystallization, filtration, and drying to obtain the final product in its desired form.

Mechanism of Action

Comparison with Similar Compounds

    Ketotifen: Another histamine receptor inhibitor used in the treatment of allergic conditions.

    Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.

    Zafirlukast: Another leukotriene receptor antagonist with similar applications to Montelukast.

Comparison: Quinotolast sodium is unique in its ability to inhibit multiple inflammatory mediators simultaneously, including histamine, leukotriene C4, and prostaglandin D2 . This multi-target inhibition makes it a potent anti-allergic compound compared to other similar compounds that may only target one type of receptor or mediator.

Properties

IUPAC Name

sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWRMHFRRXOQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N6NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101193-62-8
Record name Quinotolast sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINOTOLAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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